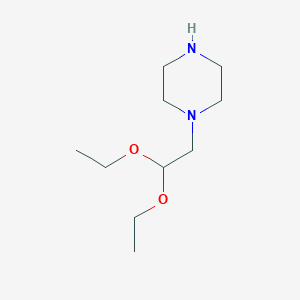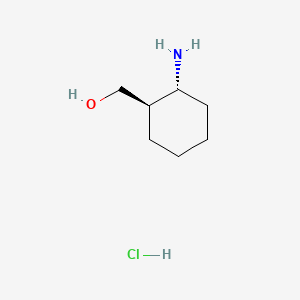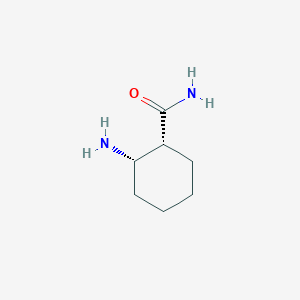
Acide 1-(5-bromopyrimidin-2-yl)pipéridine-4-carboxylique
Vue d'ensemble
Description
“1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid” is a chemical compound with the molecular formula C10H12BrN3O2 .
Molecular Structure Analysis
The molecular weight of “1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid” is 286.13 . The InChI code is 1S/C10H12BrN3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid” are not fully detailed in the search results. The molecular weight is 286.13 .Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Il est utilisé comme réactif dans la synthèse de peptides ou de protéines pendant la recherche .
Synthèse organique
En tant qu'intermédiaire en synthèse organique, cet acide joue un rôle crucial dans la construction de composés organiques complexes. Sa présence dans une réaction peut influencer la formation des structures moléculaires souhaitées avec une grande précision .
Développement pharmaceutique
Dans l'industrie pharmaceutique, il sert de bloc de construction pour la création de nouveaux agents thérapeutiques. Son motif structurel se retrouve souvent dans des molécules présentant des propriétés médicinales potentielles .
Production agrochimique
L'acide est également important dans le développement des produits agrochimiques. Il peut être utilisé pour synthétiser des composés qui protègent les cultures contre les ravageurs et les maladies, contribuant ainsi à la productivité agricole .
Champ des teintures
Dans la production de colorants, ce composé fournit un cadre qui peut être modifié pour produire divers colorants pour les textiles et autres matériaux .
Recherche biochimique
Les chercheurs utilisent cet acide dans des études biochimiques pour explorer les voies de signalisation cellulaire et les interactions moléculaires. Il peut agir comme un modulateur pour certains processus biochimiques .
Science des matériaux
En science des matériaux, il est utilisé dans la synthèse de nouveaux matériaux pouvant être utilisés dans l'électronique, les revêtements et d'autres technologies de pointe .
Chimie analytique
Enfin, il est utilisé en chimie analytique comme composé standard ou de référence lors de l'étalonnage d'instruments ou du développement de nouvelles techniques analytiques .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that compounds with a piperidine nucleus have been studied for their inhibitory effects .
Mode of Action
Compounds with a piperidine nucleus have been shown to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization can affect cell division and growth, leading to antiproliferative effects .
Result of Action
The inhibition of tubulin polymerization can lead to antiproliferative effects, affecting cell division and growth .
Analyse Biochimique
Biochemical Properties
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid and these kinases can lead to the modulation of their activity, either by inhibition or activation. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
The effects of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid can impact cell growth and survival .
Molecular Mechanism
At the molecular level, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transport proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or enhancement of cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or disruption of normal physiological processes. It is crucial to determine the appropriate dosage to balance the desired effects with potential adverse outcomes .
Metabolic Pathways
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of various substrates. The metabolic flux and levels of metabolites can be influenced by the presence of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The interaction with transporters can also affect the accumulation and concentration of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can modulate various cellular processes .
Propriétés
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCDUFJDLOFCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933659 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-04-7, 799283-92-4 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)


